molecular formula C7H5N3O B1366583 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde CAS No. 4121-22-6

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde

Cat. No. B1366583
CAS RN: 4121-22-6
M. Wt: 147.13 g/mol
InChI Key: FZSSHQHTQKYNQL-UHFFFAOYSA-N
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Description

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The molecular formula of 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde is C7H5N3O . Its molecular weight is 147.13 g/mol . The IUPAC name is 5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde .


Physical And Chemical Properties Analysis

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde has a molecular weight of 147.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 1 . The topological polar surface area is 58.6 Ų .

Scientific Research Applications

Synthesis Techniques

  • 5H-Pyrrolo[2,3-b]pyrazine compounds have been synthesized using palladium-catalyzed heteroannulation. This method involves starting with readily accessible materials like N-(3-chloropyrazin-2-yl)-methanesulfonamide and terminal alkynes. It has been demonstrated for both 6-substituted and 6,7-disubstituted variants of 5H-pyrrolo[2,3-b]pyrazines (Hopkins & Collar, 2004); (Hopkins & Collar, 2005).

Peptidomimetic Applications

  • 5H-Pyrrolo[3,4-b]pyrazine-based peptidomimetics have been designed and efficiently synthesized. These peptidomimetics start from 5-imino-5H-pyrrolo[3,4-b]pyrazin-7-amine, indicating potential in the development of bioactive compounds (Biitseva et al., 2015).

Optoelectronic Materials

  • The synthesis of dipyrrolopyrazine (DPP) derivatives via metal-free and metal-catalyzed amination has been explored. These compounds demonstrate potential in organic optoelectronic materials due to their unique optical and thermal properties (Meti et al., 2017).

Kinase Inhibitors

  • Pyrrolo[2,3-b]pyrazine derivatives have shown significant antiproliferative activity, indicating their potential as kinase inhibitors. The compound 6-amino-5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile exhibited notable activity against certain cancer cell lines (Dubinina et al., 2006).

Novel Drug-like Molecules

  • Efficient synthesis methods for 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines have been reported. These compounds expand the scope of pyridazine/pyrazine chemistry and are promising for the synthesis of drug-like molecules with favorable bioactivity and pharmacokinetic properties (Turkett et al., 2020).

Antiviral Applications

  • Isolated compounds from the actinomycete Jishengella endophytica, including pyrazine derivatives, have shown activityagainst the influenza A virus subtype H1N1. This suggests the potential use of these compounds, including 5H-pyrrolo[2,3-b]pyrazine derivatives, in developing antiviral drugs (Wang et al., 2014).

Synthetic Methodologies for Heterocyclic Compounds

  • Innovative synthetic methodologies have been developed for various 5H-pyrrolo[2,3-b]pyrazine derivatives. These methods involve palladium-catalyzed double benzyl isocyanide insertion and cross-dehydrogenative coupling, offering functional group tolerance and formation of multiple bonds, crucial for the development of complex heterocyclic compounds (Senadi et al., 2018).

Bioimaging Applications

  • Polycyclic N-fused heteroaromatics like benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have been synthesized and characterized for their unique optical properties. These compounds demonstrate deep blue emission in aggregated and solid states, indicating potential for bioimaging applications (Bae et al., 2020).

Antibacterial Activity

  • Certain furo[3,2-b]pyrrole derivatives, which can be synthesized through processes involving pyrrolecarbaldehyde intermediates, have shown antibacterial activity against strains like Escherichia coli and Micrococcus luteus. This points to the potential use of 5H-pyrrolo[2,3-b]pyrazine derivatives in developing new antibacterial agents (Zemanov et al., 2017).

Safety And Hazards

The safety information for 5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde includes the GHS07 pictogram, with the signal word "Warning" . The hazard statements are H315, H319, H335, and the precautionary statements are P261, P280 .

properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-4-5-3-10-7-6(5)8-1-2-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSSHQHTQKYNQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194133
Record name 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde

CAS RN

4121-22-6
Record name 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004121226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4121-22-6
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Record name 5H-Pyrrolo(2,3-b)pyrazine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H-PYRROLO(2,3-B)PYRAZINE-7-CARBALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6MS2AXZ4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (1.33 g, 3.73 mmol) and 1-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (995 mg, 4.48 mmol) in 1,2-DME (20 mL) were added Pd(Ph3P)4 (0.22 g, 0.19 mmol) and 2.0 M aqueous K2CO3 (5.6 ml, 11.2 mmol). The reaction mixture was degassed by bubbling N2 for 15 min then heated at 100° C. overnight. The resultant maroon reaction mixture was cooled and diluted with H2O then extracted with EtOAc (2×). The combined organics were dried over MgSO4 and concentrated. The crude residue was purified by SiO2 chromatography (30% to 80% EtOAc/hexanes) to afford 1.12 g (81%) of 2-(1-ethyl-1H-pyrazol-4-yl)-5-(2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde as a light orange-brown solid.
Quantity
995 mg
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
1,2-DME
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Soth, JC Hermann, C Yee, M Alam… - Journal of medicinal …, 2013 - ACS Publications
The Janus kinases (JAKs) are involved in multiple signaling networks relevant to inflammatory diseases, and inhibition of one or more members of this class may modulate disease …
Number of citations: 68 pubs.acs.org
N Cantini, AI Khlebnikov, L Crocetti… - Bioorganic & medicinal …, 2021 - Elsevier
Human neutrophil elastase (HNE) is a potent protease that plays an important physiological role in many processes but is also involved in a variety of pathologies that affect the …
Number of citations: 9 www.sciencedirect.com
F Padilla, N Bhagirath, S Chen, E Chiao… - Journal of Medicinal …, 2013 - ACS Publications
We describe the discovery of several pyrrolopyrazines as potent and selective Syk inhibitors and the efforts that eventually led to the desired improvements in physicochemical …
Number of citations: 50 pubs.acs.org

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